molecular formula C19H18N4O4 B2569930 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-78-7

1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Número de catálogo: B2569930
Número CAS: 941891-78-7
Peso molecular: 366.377
Clave InChI: CMFPVQHKJVWYOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring linked to pyridin-4-yl at position 2.

Propiedades

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-25-15-4-3-14(10-16(15)26-2)23-11-13(9-17(23)24)19-21-18(22-27-19)12-5-7-20-8-6-12/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFPVQHKJVWYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that combines a pyrrolidine moiety with a 1,2,4-oxadiazole and a dimethoxyphenyl group. This structural arrangement suggests potential biological activity, particularly in the field of medicinal chemistry. Recent studies have highlighted the biological significance of oxadiazole derivatives, especially in anticancer research.

Chemical Structure

The compound can be represented by the following structural formula:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of various enzymes and proteins associated with tumor growth and proliferation. Specifically, oxadiazole derivatives have shown effectiveness against multiple cancer cell lines by targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.63HDAC inhibition
Compound BA549 (Lung)12.50Thymidylate synthase inhibition
This compoundMCF-7 (Breast)TBDTBD

Mechanistic Insights

The biological activity of the compound is attributed to its ability to interact with cellular targets through various mechanisms:

  • Inhibition of Growth Factors : The compound may inhibit growth factor signaling pathways critical for cancer cell survival.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide synthesis and histone modification, leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : Studies suggest that similar compounds increase p53 expression levels and activate apoptotic pathways in cancer cells .

Case Studies

  • MCF-7 Cell Line Study : A study evaluating the cytotoxic effects of oxadiazole derivatives on MCF-7 cells demonstrated that compounds with similar structures significantly increased apoptosis markers such as caspase activation and p53 levels .
  • In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to understand the pharmacokinetics and therapeutic potential of this compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study by Zheng et al. demonstrated that certain 1,3,4-oxadiazole derivatives showed promising telomerase inhibitory activity against gastric cancer cell lines (SGC-7901), with IC50 values comparable to established chemotherapeutics .
  • Zhang et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer properties using the TRAP PCR-ELISA assay. One derivative exhibited an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7) .

Antimicrobial Activity

The antimicrobial properties of 1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have also been investigated. Compounds with oxadiazole moieties are known for their broad-spectrum antimicrobial activities.

Findings:

Research has indicated that oxadiazole derivatives can act as effective antimicrobial agents against various pathogens. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, this compound may possess other therapeutic properties:

Anti-inflammatory and Antioxidant Effects

Several studies have shown that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines . Furthermore, their antioxidant capabilities have been noted in various experimental models.

Potential in Neurological Disorders

The anticonvulsant activity of oxadiazole derivatives suggests potential applications in treating neurological disorders such as epilepsy .

Summary Table of Applications

Application TypeDescriptionReferences
AnticancerSignificant cytotoxic effects against cancer cell lines; telomerase inhibition observed
AntimicrobialBroad-spectrum activity against various pathogens
Anti-inflammatoryInhibition of COX enzymes; reduction of inflammatory markers
AntioxidantAbility to scavenge free radicals and reduce oxidative stress
Neurological DisordersPotential anticonvulsant effects; may aid in epilepsy treatment

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at reactive positions:

  • Pyridin-4-yl group : Participates in aromatic substitution reactions under acidic/basic conditions. For example, nitration at the para position of the pyridine ring proceeds with HNO₃/H₂SO₄ at 0–5°C, yielding a nitro derivative .

  • 3,4-Dimethoxyphenyl group : Methoxy groups direct electrophilic substitution (e.g., halogenation) to the ortho/para positions. Bromination with Br₂/FeBr₃ produces mono- or di-substituted analogs .

Key Reaction Conditions :

Reaction TypeReagents/ConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C72%
BrominationBr₂, FeBr₃, 80°C68%

Oxidation and Reduction

The oxadiazole and methoxy groups are susceptible to redox transformations:

  • Oxidation : Methoxy groups on the phenyl ring oxidize to quinones using KMnO₄ in acidic media.

  • Reduction : The oxadiazole ring reduces to an open-chain diamide derivative under catalytic hydrogenation (H₂/Pd-C, 50 psi) .

Mechanistic Notes :

  • Quinone formation proceeds via radical intermediates, confirmed by ESR studies .

  • Oxadiazole reduction follows a stepwise pathway, first breaking the N–O bond, then saturating the ring .

Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring undergoes acid-catalyzed hydrolysis :

  • Treatment with HCl (6M, reflux) cleaves the oxadiazole to form a diamide derivative .

  • Under basic conditions (NaOH, 120°C), rearrangement to a triazole derivative occurs via Dimroth rearrangement .

Kinetic Data :

ConditionProductRate Constant (k, s⁻¹)
6M HCl, refluxDiamide2.3 × 10⁻⁴
2M NaOH, 120°C1,2,3-Triazole1.8 × 10⁻³

Cross-Coupling Reactions

The pyridin-4-yl group enables transition-metal-catalyzed couplings :

  • Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) introduces aryl groups at the pyridine’s C-2 position .

  • Buchwald-Hartwig amidation facilitates nitrogen functionalization .

Optimized Protocol :

Coupling TypeCatalyst/LigandYieldTOF (h⁻¹)
SuzukiPd(OAc)₂/XPhos85%120
BuchwaldPd₂(dba)₃/t-BuXPhos78%95

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with electron-deficient dipolarophiles (e.g., maleimides):

  • Reaction with N-phenylmaleimide (toluene, 110°C) forms a fused bicyclic adduct .

Thermodynamic Parameters :

ΔH (kJ/mol)ΔS (J/mol·K)Activation Energy (kJ/mol)
-85.2-120.492.7

Functionalization of the Pyrrolidinone Core

The lactam ring undergoes:

  • N-alkylation with alkyl halides (K₂CO₃, DMF, 60°C).

  • Ring expansion via Beckmann rearrangement (POCl₃, 0°C) .

Synthetic Utility :

  • N-Methyl derivatives show enhanced bioavailability in pharmacological screens .

Critical Analysis of Reaction Pathways

The compound’s reactivity is highly dependent on steric and electronic factors:

  • Electron-rich pyridin-4-yl directs electrophiles to meta positions due to resonance effects.

  • Oxadiazole ring acts as both an electron acceptor and donor, enabling diverse transformations.

Experimental challenges include regioselectivity control in substitution reactions and side-product formation during redox steps. Advanced techniques like flow chemistry have improved yields in multi-step syntheses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound (Target) Pyrrolidin-2-one 3,4-Dimethoxyphenyl (position 1); pyridin-4-yl-oxadiazole (position 4) ~362.37* Electron-rich aryl group; polar oxadiazole-pyridine motif
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () Pyrrolidin-2-one 4-Nitrophenyl (position 2); phenyl-oxazole (position 5) 498.53 Nitro group (electron-withdrawing); fused tetrahydroquinoline system
1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ51589, ) Pyrrolidin-2-one 4-Fluorophenyl (position 1); pyridin-4-yl-oxadiazole (position 4) 324.31 Fluorine substituent (lipophilicity enhancer); compact structure
Example 64 () Chromen-4-one Fluoro-phenyl; pyrazolo[3,4-c]pyrimidine; methyl ester ~536.4 Chromone backbone; fused pyrimidine system

*Calculated based on formula C₁₉H₁₈N₄O₄.

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and π-π stacking interactions compared to the nitro group in (electron-withdrawing, reducing solubility) .

Physicochemical Properties

  • Lipophilicity : The fluorine substituent in BJ51589 () increases lipophilicity (logP ~2.5), whereas the target compound’s methoxy groups may lower logP (~1.8), favoring aqueous solubility .
  • Crystallinity : The triclinic crystal system (P1 space group) observed in for the nitrophenyl analog suggests similar packing challenges for the target compound, necessitating formulation optimization .

Notes

  • Property values marked with * are estimated using computational tools (e.g., ChemDraw).
  • SHELX software () remains a gold standard for crystallographic analysis of such compounds .

Q & A

Basic: What synthetic strategies are commonly employed for constructing the pyrrolidin-2-one and 1,2,4-oxadiazole moieties in this compound?

Answer:
The pyrrolidin-2-one ring is typically synthesized via cyclization of γ-lactam precursors or through intramolecular amidation. For example, cyclocondensation of β-ketoesters with amines under acidic conditions can yield pyrrolidinones . The 1,2,4-oxadiazole moiety is often formed via a two-step process: (1) coupling of amidoximes with carboxylic acid derivatives (e.g., activated esters or acyl chlorides) and (2) thermal or acidic cyclization. For instance, highlights the use of substituted phenyl groups in analogous oxadiazole syntheses, emphasizing the role of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) in optimizing yields .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and ring systems. For example, the pyridin-4-yl group shows characteristic aromatic proton signals at δ 8.5–8.7 ppm, while the dimethoxyphenyl group exhibits singlet resonances for methoxy protons (δ ~3.8 ppm) .
  • LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities. provides LCMS data for a related oxadiazole compound, emphasizing the need for electrospray ionization (ESI) in polar fractions .
  • X-ray crystallography : Single-crystal diffraction (as in ) resolves stereochemical ambiguities, though crystal growth may require slow evaporation in solvents like chloroform/hexane .

Advanced: How can reaction conditions be optimized to improve yields during oxadiazole cyclization?

Answer:
Optimization involves:

  • Catalyst selection : Use of Hünig’s base (DIPEA) or pyridine to neutralize HCl during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; toluene at reflux balances yield and purity .
  • Temperature control : Cyclization at 100–110°C minimizes decomposition, as shown in for analogous polycationic syntheses .
  • Purification : Column chromatography with gradients (e.g., 5–20% EtOAc/hexane) isolates the oxadiazole product from unreacted amidoximes .

Advanced: How should researchers address contradictory NMR data, such as unexpected splitting or missing peaks?

Answer:
Contradictions may arise from:

  • Tautomerism : The oxadiazole ring’s resonance can shift proton environments. Compare experimental data with computed 1^1H NMR (using tools like ACD/Labs) .
  • Dynamic effects : Rotameric interconversion (e.g., hindered rotation in pyrrolidinone) broadens peaks. Variable-temperature NMR (e.g., 25–60°C) can resolve splitting .
  • Impurities : LCMS or 2D NMR (COSY, HSQC) identifies byproducts. highlights the use of deuterated DMSO for resolving overlapping signals in heterocyclic systems .

Advanced: What computational methods are suitable for predicting the compound’s bioavailability or target binding?

Answer:

  • Docking studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The pyridinyl-oxadiazole moiety’s electron-deficient nature favors π-π stacking in hydrophobic pockets .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5 for this compound) and blood-brain barrier permeability based on the dimethoxyphenyl group’s lipophilicity .

Advanced: How does the oxadiazole ring’s electronic profile influence stability under physiological conditions?

Answer:
The 1,2,4-oxadiazole’s electron-withdrawing nature increases resistance to enzymatic hydrolysis compared to esters. However, acidic environments (e.g., gastric pH) may protonate the pyridine nitrogen, destabilizing the ring. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. ’s InChI data for similar oxadiazoles suggests intramolecular H-bonding enhances stability .

Basic: What biological activities are associated with structurally related pyrrolidin-2-one derivatives?

Answer:
Pyrrolidinones exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. notes that 4-acylpyrrolidin-2-one derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption . The dimethoxyphenyl group in this compound may enhance blood-brain barrier penetration for CNS targets .

Advanced: What challenges arise in obtaining diffraction-quality crystals for X-ray analysis?

Answer:
Challenges include:

  • Solubility : The compound’s mixed polarity requires solvent screening (e.g., DMSO/water vs. ethanol/ethyl acetate). achieved crystallization via slow diffusion of hexane into a chloroform solution .
  • Polymorphism : Multiple crystal forms may emerge. Differential scanning calorimetry (DSC) identifies stable polymorphs, as in ’s thermal analysis .
  • Disorder : Flexible pyrrolidinone rings cause disorder. Low-temperature (100 K) data collection reduces thermal motion artifacts .

Advanced: How can regioselectivity be controlled during the introduction of substituents to the pyridine ring?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to position substituents. employs chloro-substituted pyridines for Suzuki couplings at the 4-position .
  • Protecting groups : Temporary protection of the oxadiazole nitrogen (e.g., Boc) prevents unwanted side reactions during pyridine functionalization .

Advanced: How do researchers reconcile discrepancies between spectroscopic data and computational predictions?

Answer:

  • Conformational sampling : NMR chemical shifts may reflect multiple conformers. Compare experimental data with Boltzmann-weighted DFT ensembles .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent-induced shifts. ’s LCMS data in acetonitrile aligns with ESI-MS predictions after solvent correction .
  • Crystallographic validation : When available, X-ray structures (e.g., ) provide definitive reference geometries to calibrate computational models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.